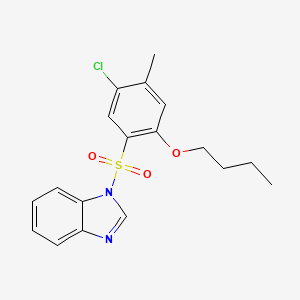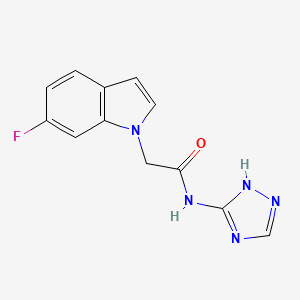![molecular formula C10H10Cl3NO3S B15105834 4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C10H10Cl3NO3S and a molecular weight of 330.6153 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 2,4,5-trichlorophenylsulfonyl group. It is known for its applications in various chemical reactions and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfone derivatives.
科学的研究の応用
4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine: This compound has similar structural features but with additional methyl groups on the morpholine ring.
4-[(2,4,5-Trichlorophenyl)sulfonyl]piperidine: This compound has a piperidine ring instead of a morpholine ring.
Uniqueness
4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H10Cl3NO3S |
|---|---|
分子量 |
330.6 g/mol |
IUPAC名 |
4-(2,4,5-trichlorophenyl)sulfonylmorpholine |
InChI |
InChI=1S/C10H10Cl3NO3S/c11-7-5-9(13)10(6-8(7)12)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 |
InChIキー |
RYZZJVAMVVWWKM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15105768.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B15105772.png)

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)

![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)
